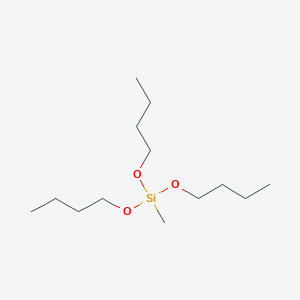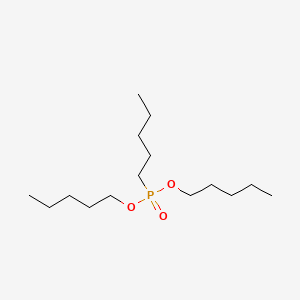
2,3-Dibromoquinoxaline
Übersicht
Beschreibung
2,3-Dibromoquinoxaline is a heterocyclic organic compound with the chemical formula C8H4Br2N2. It is a well-known building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. In recent years, 2,3-dibromoquinoxaline has gained significant attention due to its potential applications in scientific research, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
2,3-Dibromoquinoxaline and its derivatives, like 2,3-dimethylquinoxaline, have been explored for their antifungal properties. A study by Alfadil et al. (2021) assessed the antifungal activity of 2,3-dimethylquinoxaline in vitro against various pathogenic fungi, including Candida and Aspergillus species. The study also evaluated its effectiveness in vivo against oral candidiasis in a mouse model, highlighting the potential of quinoxaline derivatives in treating fungal infections (Alfadil et al., 2021).
Antimicrobial and Antibacterial Properties
Quinoxaline derivatives have shown significant antimicrobial and antibacterial activities. El-Atawy et al. (2019) synthesized various 2,3-disubstituted quinoxalines and tested them against multiple bacterial and fungal strains. The results demonstrated notable antibacterial and antifungal efficacy, suggesting these compounds' potential in developing new antimicrobial agents (El-Atawy et al., 2019).
Analytical Methods in Biology
The derivatives of 2,3-Dibromoquinoxaline, such as 2-methylquinoxaline, have applications in analytical methods for biological studies. Taïbi et al. (2019) used these compounds in analytical methods like GC-MS for serum monitoring of methylglyoxal, a biomarker in bovine hepatobiliary distomatosis. This showcases the role of quinoxaline derivatives in developing diagnostic tools for veterinary and possibly human health (Taïbi et al., 2019).
Photovoltaic Performance Enhancement
Quinoxaline-based conjugated polymers, including derivatives of 2,3-Dibromoquinoxaline, have been investigated for improving photovoltaic performance. Ouyang et al. (2015) synthesized new quinoxaline derivatives and incorporated them into donor–acceptor copolymers. These compounds demonstrated enhanced absorption in the visible region and improved the performance of polymer solar cells, indicating their potential in renewable energy technologies (Ouyang et al., 2015).
Corrosion Inhibition
2,3-Dibromoquinoxaline and its derivatives also find application in corrosion inhibition. Obot and Obi-Egbedi (2010) discovered that 2,3-diphenylbenzoquinoxaline, a derivative, effectively inhibits mild steel corrosion in sulfuric acid. This suggests the utility of these compounds in protecting industrial materials from corrosive environments (Obot & Obi-Egbedi, 2010).
Eigenschaften
IUPAC Name |
2,3-dibromoquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZDMKSVSNFQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347771 | |
| Record name | 2,3-Dibromoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromoquinoxaline | |
CAS RN |
23719-78-0 | |
| Record name | 2,3-Dibromoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromoquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















